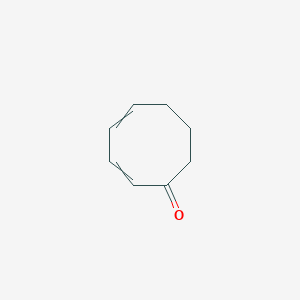

Cycloocta-2,4-dien-1-one

Description

Properties

CAS No. |

10095-80-4 |

|---|---|

Molecular Formula |

C5H5N5 |

Synonyms |

2,4-Cyclooctadien-1-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloocta 2,4 Dien 1 One and Its Derivatives

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metals play a pivotal role in modern synthetic chemistry, enabling the construction of complex ring systems through various cycloaddition pathways. Catalysts based on rhodium, cobalt, and iron have proven particularly effective in mediating the formation of seven- and eight-membered rings.

Rhodium-Catalyzed [7+1] Cycloaddition for Cyclooctadienone Formation

A significant advancement in the synthesis of eight-membered rings is the rhodium-catalyzed [7+1] cycloaddition. This method utilizes buta-1,3-dienylcyclopropanes (BDCPs) as a seven-carbon building block, which reacts with carbon monoxide (CO) to yield cyclooctadienone structures. researchgate.net The reaction is typically catalyzed by a rhodium complex, such as [Rh(CO)2Cl]2, and provides an efficient route to the synthetically challenging cyclooctadienone skeleton, a core motif in many biologically significant natural products. researchgate.net

The development of this [7+1] cycloaddition was inspired by the success of related rhodium-catalyzed [5+2+1] reactions. researchgate.netbeilstein-journals.org In the [7+1] process, the rhodium catalyst facilitates the cleavage of a C-C bond in the cyclopropane (B1198618) ring of the BDCP, which then combines with a molecule of CO to construct the eight-membered ring. beilstein-journals.org This strategy has been successfully applied to a range of substrates, affording the desired cyclooctadienone products in moderate to good yields. beilstein-journals.org

| Entry | R1 | R2 | Yield | Product Ratio (48/49) |

|---|---|---|---|---|

| 1 | H | 4-MeOC6H4 | 74% | 6:1 |

| 2 | Me | 4-MeOC6H4 | 55% | 10:1 |

| 3 | H | Ph | 77% | 6:1 |

| 4 | H | 4-FC6H4 | 55% | 6:1 |

| 5 | H | 4-t-BuC6H4 | 59% | 6:1 |

| 6 | H | 2-thienyl | 47% | 8:1 |

| 7 | H | 2-naphthyl | 70% | 19:1 |

| 8 | H | Bn | 85% | 15:1 |

| Data adapted from a study on the scope of Rh-catalyzed [7+1] cycloaddition. beilstein-journals.org |

Cobalt-Mediated [6π+2π] Cycloadditions in Related Systems

While not directly yielding cyclooctadienone, cobalt-mediated cycloadditions showcase the metal's utility in constructing complex bicyclic systems that are structurally related. Specifically, cobalt(I)-catalyzed [6π+2π] cycloadditions have been employed to synthesize novel 9-azabicyclo[4.2.1]nonadienes and trienes. nih.govnih.gov In these reactions, a three-component catalytic system, Co(acac)2(dppe)/Zn/ZnI2, facilitates the cycloaddition of terminal 1,2-dienes or 1,3-diynes with an N-substituted azepine. nih.govnih.gov

This methodology produces substituted (E)-9-azabicyclo[4.2.1]nona-2,4-dienes in high yields (79-92%). nih.gov The reaction demonstrates the power of cobalt catalysis in forming bridged eight-membered ring systems, providing insights that could be extrapolated to the synthesis of carbocyclic analogs.

| Entry | 1,2-Diene Reactant | Product | Yield |

|---|---|---|---|

| 1 | 1,2-Nonadiene | 3a | 92% |

| 2 | Cyclohexylallene | 3b | 88% |

| 3 | (3,4-Methylenedioxyphenyl)allene | 3c | 85% |

| 4 | (4-Methoxyphenyl)allene | 3d | 83% |

| 5 | N-Allenylphthalimide | 3e | 79% |

| Data adapted from a study on Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 1,2-dienes to N-carbocholesteroxyazepine. nih.gov |

Iron Carbonyl Complex Mediated Approaches (e.g., Tricarbonyl(tropone)iron as a Precursor to Cyclohepta-2,4-dien-1-one Derivatives)

Iron carbonyl complexes serve as valuable precursors for the synthesis of seven-membered ring systems, which are close structural relatives of cyclooctadienones. The readily available and stable complex, tricarbonyl(tropone)iron, is a particularly useful starting material. jove.com This complex can undergo nucleophilic addition reactions to introduce functionality onto the seven-membered ring. For instance, various amines can add to the tropone (B1200060) system in an aza-Michael reaction. nih.gov

The key step in liberating the desired organic scaffold is the decomplexation of the diene from the iron tricarbonyl unit. Following nucleophilic addition and protection of the newly introduced functional group (e.g., as a tert-butyl carbamate), treatment with an oxidizing agent like cerium(IV) ammonium (B1175870) nitrate (B79036) removes the iron, yielding derivatives of 6-aminocyclohepta-2,4-dien-1-one. nih.gov This strategy provides a pathway to highly functionalized seven-membered carbocycles that can serve as building blocks for more complex molecular architectures. The tricarbonyl(tropone)iron complex can also be converted to a cationic complex, which then reacts with a wider range of nucleophiles, including phosphines. nih.gov

Cascade and Multicomponent Reactions

Intramolecular Cannizzaro-Type Cascade Synthesis of Ortho-Fused Cycloocta-2,5-dien-1-ones

A powerful one-pot method for constructing ortho-fused cycloocta-2,5-dien-1-ones has been developed, relying on a cascade sequence triggered by an intramolecular Cannizzaro-type reaction. nih.gov This process begins with commercially available 2-bromo(hetero)aryl aldehydes, which undergo a series of transformations to generate the final fused eight-membered ring product.

The key step involves an intramolecular hydride transfer from an aldehyde to an in-situ generated allene, which initiates the cascade. nih.gov This method is notable for its operational simplicity and its ability to deliver various substituted ortho-fused cycloocta-2,5-dien-1-ones in good yields. nih.gov Deuterium labeling studies have confirmed that the aldehyde proton participates directly in the Cannizzaro-type hydride transfer, validating the proposed mechanism.

| Entry | Aldehyde | Propargyl Chloride | Yield |

|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | 3-Chloro-1-phenyl-1-propyne | 78% |

| 2 | 2-Bromo-5-methoxybenzaldehyde | 3-Chloro-1-phenyl-1-propyne | 75% |

| 3 | 2-Bromo-1-naphthaldehyde | 3-Chloro-1-phenyl-1-propyne | 70% |

| 4 | 3-Bromo-2-thiophenecarboxaldehyde | 3-Chloro-1-phenyl-1-propyne | 51% |

| 5 | 2-Bromobenzaldehyde | 1-Chloro-2-octyne | 75% |

| Data adapted from studies on the one-pot Cannizzaro cascade synthesis. nih.gov |

Ring-Opening/Cross/Ring-Closing Metathesis (ROM/CM/RCM) Strategies for Fused Systems

Olefin metathesis reactions provide a versatile platform for the synthesis and manipulation of cyclic compounds. Strategies combining Ring-Opening Metathesis (ROM), Cross-Metathesis (CM), and Ring-Closing Metathesis (RCM) can be envisioned for the assembly of fused systems containing a cyclooctadienone core.

Ring-Opening Cross-Metathesis (ROCM) is particularly relevant, as it involves the opening of a cyclic olefin and its subsequent reaction with a different alkene partner. Studies have shown that seven- and eight-membered cycloolefins are excellent substrates for ROCM, reacting readily with both electron-deficient and electron-rich alkenes. This versatility is attributed to the thermodynamics of these larger rings, where the equilibrium can favor the ring-opened form, allowing it to be trapped by a cross-partner before it re-closes. This principle allows for the strategic disconnection of a complex fused target. One could imagine a precursor containing a seven- or eight-membered ring being opened via ROCM to install a necessary sidechain, which could then be elaborated and used in a subsequent RCM step to form an adjacent fused ring, ultimately leading to the desired complex scaffold.

Rearrangement-Based Synthetic Routes

Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors through intramolecular bond reorganization. For the synthesis of cycloocta-2,4-dien-1-one and its derivatives, rearrangement-based strategies are particularly valuable, offering pathways to construct the eight-membered ring with control over substitution and stereochemistry. These methods often leverage the principles of pericyclic reactions, proceeding through concerted transition states that are governed by the rules of orbital symmetry.

Electrocyclic Rearrangements for Ring Expansion/Contraction

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma (σ) bond at the expense of a pi (π) bond, or the reverse, leading to the cyclization of a conjugated polyene or the opening of a cyclic system. wikipedia.orglibretexts.org A key application of this reaction type in carbocyclic synthesis is the thermal ring expansion of cyclobutene (B1205218) derivatives to afford conjugated dienes. thieme-connect.demasterorganicchemistry.com This strategy is driven by the release of ring strain inherent in the four-membered cyclobutene ring.

The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which predict a conrotatory process for thermal electrocyclic reactions involving 4π electrons (like the ring opening of cyclobutene). masterorganicchemistry.com This means the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise) during the ring-opening process. libretexts.orgmasterorganicchemistry.com

While direct synthesis of the parent cycloocta-2,4-dien-1-one via this method is not extensively documented, the principle has been successfully applied to synthesize closely related, larger ring systems. For instance, the thermal electrocyclic ring expansion of a bicyclo[6.2.0]decadiene system has been shown to produce a substituted cyclodecadienone. The reaction proceeds by heating a fused cyclobutene precursor, which undergoes a conrotatory ring opening to yield the ten-membered cyclic dienone. thieme-connect.de This transformation highlights the potential of using strained bicyclic precursors for constructing medium-sized rings. However, the viability of this reaction is sensitive to the ring size of the target diene, as the formation of a highly strained E,Z-diene within a smaller ring system may be energetically unfavorable. thieme-connect.de

| Precursor Type | Reaction | Product Type | Key Features |

| Fused Cyclobutenes (Bicyclo[n.2.0]alkenes) | Thermal Electrocyclic Ring Opening | Cyclic Conjugated Dienes | Strain-release driven; Conrotatory process for 4π systems; Used to synthesize larger rings like cyclodecadienones. thieme-connect.de |

This table summarizes the general principles of electrocyclic ring expansion for the synthesis of cyclic dienones.

A specific example involves the heating of (1R,2Z,8S)-10-chlorobicyclo[6.2.0]deca-2,9-dien-9-yl acetate (B1210297) at 110°C. This compound undergoes electrocyclic ring opening to give an isomeric mixture of triene acetates. Subsequent hydrolysis of this mixture yields (2E,4Z)-2-chlorocyclodeca-2,4-dien-1-one, demonstrating the formation of a functionalized ten-membered dienone ring system from a bicyclic precursor. thieme-connect.de

Sigmatropic Rearrangements in Dienone Ring Construction

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system. libretexts.orgwikipedia.org Among these, the rsc.orgrsc.org-sigmatropic rearrangement is one of the most powerful and widely utilized transformations for carbon-carbon bond formation in organic synthesis. nih.gov The Cope and Claisen rearrangements are the most prominent examples of this reaction class. libretexts.orglibretexts.org

The construction of the cycloocta-2,4-dien-1-one skeleton can be efficiently achieved via an anionic oxy-Cope rearrangement, a variant of the Cope rearrangement. libretexts.orglibretexts.org In this process, a 1,5-diene bearing a hydroxyl group at the C3 position rearranges upon deprotonation to form an enolate, which then tautomerizes to the corresponding ketone. The driving force for this reaction is often the formation of a stable carbonyl group. libretexts.org

Research has demonstrated the feasibility of using an anionic oxy-Claisen rearrangement, which is mechanistically related, to form a cyclooctadienone core. nih.gov In a model study relevant to the biosynthesis of penostatin natural products, a 2-vinyl-6-acyldihydropyran was used as the precursor. Treatment of this substrate with a base generates an enolate. This intermediate contains an allyl vinyl ether-like system primed for a rsc.orgrsc.org-sigmatropic rearrangement. The subsequent rapid rearrangement directly constructs the bicyclo[5.3.1]undecenone skeleton, which embeds a cyclooctadienone ring. The facile nature of this anionic oxy-Claisen rearrangement confirmed it as an energetically viable pathway for the formation of the complex cyclooctadienone-containing structure. nih.gov

| Rearrangement Type | Precursor | Intermediate | Product |

| Anionic Oxy-Claisen ( rsc.orgrsc.org-Sigmatropic) nih.gov | 2-Vinyl-6-acyldihydropyran | Enolate with allyl vinyl ether subunit | Cyclooctadienone derivative |

This table illustrates the application of the anionic oxy-Claisen rearrangement for the construction of the cyclooctadienone ring system.

The key transformation involves the conversion of a dihydropyran substrate (8-cis) into a cyclooctadienone (12) via a rapid rsc.orgrsc.org-sigmatropic shift under basic conditions. This demonstrates the power of sigmatropic rearrangements to build the eight-membered dienone ring from a six-membered heterocyclic precursor, effectively achieving a ring expansion and functional group reorganization in a single, stereocontrolled step. nih.gov

Mechanistic Investigations of Cycloocta 2,4 Dien 1 One Reactivity

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. chemistrylearner.com For cycloocta-2,4-dien-1-one, these reactions provide powerful methods for constructing complex polycyclic architectures with a high degree of stereocontrol.

Intramolecular Diels-Alder (IMDA) Reactions of Cyclooctatrienones and Dienones

The Intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool wherein a molecule containing both a diene and a dienophile undergoes an internal [4+2] cycloaddition. wikipedia.org This process is highly efficient for creating complex fused and bridged ring systems. wikipedia.org In systems related to cycloocta-2,4-dien-1-one, such as cyclooctatrienones where a dienophilic moiety is tethered to the ring, the IMDA reaction can be initiated to produce intricate bicyclic or tricyclic frameworks.

The stereochemical outcome of the IMDA reaction is dictated by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com Generally, the reaction proceeds via a suprafacial pathway, and the relative stereochemistry of the newly formed chiral centers is highly predictable. nih.gov Lewis acid catalysis can often be employed to enhance the reaction rate and improve endo/exo selectivity, typically favoring the endo adduct. nih.gov For instance, IMDA reactions involving cycloalkenones have been shown to exhibit high levels of endo selectivity, which can be translated into specific stereochemical arrangements in the final product. nih.gov

Table 1: Representative Intramolecular Diels-Alder (IMDA) Reactions

| Substrate Class | Tether Structure | Conditions | Product Type | Stereochemical Preference |

|---|---|---|---|---|

| Tethered Cyclooctatrienones | 3-atom alkyl chain | Thermal (Heat) | Fused Bicyclic System | Endo |

| Tethered Cyclooctatrienones | 4-atom alkyl chain | Thermal (Heat) | Fused Bicyclic System | Endo |

| Acrylate-Substituted Dienones | Ester Linkage | Lewis Acid (e.g., Et₂AlCl) | Bridged Tricyclic System | High Endo Selectivity |

Photochemical and Thermal [2+2] Cycloadditions (Dimerization)

The conjugated enone system within cycloocta-2,4-dien-1-one is susceptible to [2+2] cycloaddition reactions, particularly under photochemical conditions. libretexts.orgwikipedia.org When exposed to ultraviolet light, the enone can be excited from its ground state to an electronically excited state. aklectures.com This excited molecule can then react with a ground-state alkene (in this case, another molecule of cycloocta-2,4-dien-1-one) to form a cyclobutane (B1203170) ring. aklectures.com

The mechanism of this photocycloaddition is generally not a concerted process but proceeds stepwise through a diradical intermediate. wikipedia.org Intersystem crossing from the initial singlet excited state to a more stable triplet state is a key step. wikipedia.org This triplet species then interacts with a second molecule to form a triplet diradical intermediate, which, after spin inversion, collapses to the cyclobutane product. This stepwise mechanism allows for the formation of multiple stereoisomeric products, depending on the relative orientation of the reacting molecules (i.e., head-to-head vs. head-to-tail dimerization) and the stereochemistry of the ring fusion. Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and are not observed for simple alkenes, but photochemical pathways are allowed. youtube.com

Table 2: Products of [2+2] Cycloaddition of Cycloocta-2,4-dien-1-one

| Reaction Condition | Reactant(s) | Intermediate | Major Product(s) |

|---|---|---|---|

| Photochemical (hν) | 2x Cycloocta-2,4-dien-1-one | Triplet Diradical | Head-to-Head and Head-to-Tail Dimers |

| Thermal (Δ) | 2x Cycloocta-2,4-dien-1-one | N/A (Reaction is symmetry-forbidden) | No Reaction |

[4+2] Cycloadditions (Diels-Alder) and Their Stereochemical Outcomes

In intermolecular [4+2] cycloadditions, cycloocta-2,4-dien-1-one can serve as the four-pi electron component (the diene). libretexts.org The reaction involves the combination of the diene with a two-pi electron component (the dienophile) to form a six-membered ring. libretexts.org The reactivity of the system is influenced by the electronic nature of both the diene and the dienophile. The ketone group in cycloocta-2,4-dien-1-one acts as a mild electron-withdrawing group, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) involved in the cycloaddition.

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents tend to orient themselves "under" the diene in the transition state, leading to the endo product. This preference is a result of favorable secondary orbital interactions. However, the conformational flexibility of the eight-membered ring can lead to a mixture of endo and exo products, and the ratio can be influenced by reaction temperature and the presence of catalysts. Reactions involving substituted cyclooctatetraenes and various dienophiles have demonstrated that electronic modulation of the diene can control the regioselectivity of the cycloaddition. nih.gov

Table 3: Stereochemical Outcomes in [4+2] Cycloadditions

| Dienophile | Conditions | Major Product | Minor Product |

|---|---|---|---|

| Maleic Anhydride | Thermal (120 °C) | Endo Adduct | Exo Adduct |

| Methyl Acrylate | Lewis Acid (TiCl₄, -78 °C) | Endo Adduct | Exo Adduct |

| 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | Room Temperature | Exo Adduct (Kinetically Favored) | N/A |

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. chemistrylearner.comwikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates in each fragment. chemistrylearner.com

Cope Rearrangements and Oxy-Cope Variants in Eight-Membered Rings

The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.org While cycloocta-2,4-dien-1-one itself is not a 1,5-diene, its corresponding alcohol, cycloocta-2,4-dien-1-ol, is a 1,5-dien-3-ol. This substrate is perfectly primed for the oxy-Cope rearrangement, a powerful variant of the Cope rearrangement. libretexts.orgwikipedia.org

In the oxy-Cope rearrangement, the 1,5-dien-3-ol undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift, typically upon heating, to produce an enol intermediate. wikipedia.org This enol then rapidly and irreversibly tautomerizes to the corresponding stable ketone. wikipedia.org This tautomerization provides a strong thermodynamic driving force for the reaction, making it effectively irreversible. wikipedia.org The reaction typically proceeds through a highly ordered, chair-like six-membered transition state to ensure efficient transfer of stereochemical information. nrochemistry.com The anionic oxy-Cope, performed by first deprotonating the alcohol with a base (e.g., KH), can accelerate the reaction rate dramatically, often by a factor of 10¹⁰ to 10¹⁷. wikipedia.org

Table 4: Comparison of Cope and Oxy-Cope Rearrangements

| Reaction Type | Substrate | Key Intermediate | Product | Driving Force |

|---|---|---|---|---|

| Cope Rearrangement | 1,5-diene | N/A (Concerted) | Isomeric 1,5-diene | Relief of strain or formation of a more stable alkene |

| Oxy-Cope Rearrangement | 1,5-dien-3-ol | Enol | Unsaturated Carbonyl | Irreversible keto-enol tautomerization |

| Anionic Oxy-Cope | Alkoxide of 1,5-dien-3-ol | Enolate | Unsaturated Carbonyl | Irreversible enolate formation and subsequent protonation |

Other Complex Sigmatropic Shifts and Their Influence on Product Formation

Beyond the masterorganicchemistry.commasterorganicchemistry.com shifts, the conjugated system in cycloocta-2,4-dien-1-one can also facilitate other sigmatropic rearrangements, such as libretexts.orgnrochemistry.com-hydrogen shifts. libretexts.org In a libretexts.orgnrochemistry.com-hydrogen shift, a hydrogen atom migrates from one end of a five-atom pi-system to the other. chemistrylearner.com According to the Woodward-Hoffmann rules, a libretexts.orgnrochemistry.com-hydrogen shift is thermally allowed to proceed via a suprafacial pathway, where the hydrogen atom remains on the same face of the pi-system throughout the migration. libretexts.orgpressbooks.pub

For cycloocta-2,4-dien-1-one, such a shift could lead to the isomerization of the diene system, for example, converting the 2,4-diene into a 2,5-diene or 2,6-diene isomer, depending on which allylic proton migrates. These rearrangements can influence the final product distribution in a reaction mixture, especially under thermal conditions, by creating new isomers that can then undergo subsequent reactions. Photochemically, libretexts.orgmasterorganicchemistry.com-hydrogen shifts become symmetry-allowed and can lead to different isomeric products than those observed under thermal conditions. chemistrylearner.com The specific products formed are dependent on the conformational biases of the eight-membered ring, which dictate which allylic C-H bonds can achieve the necessary orbital alignment for the shift to occur.

Organometallic Chemistry and Reaction Pathways

The interaction of cycloocta-2,4-dien-1-one with transition metals opens up a variety of reaction pathways. The coordination of the dienone to a metal center can alter its electronic properties, facilitating reactions that are otherwise difficult to achieve.

Ligand Exchange and Coordination Modes in Rhodium Complexes

The coordination of unsaturated organic molecules to rhodium is a cornerstone of catalysis. While specific studies on the ligand exchange and coordination modes of cycloocta-2,4-dien-1-one with rhodium are not extensively detailed in the available literature, the behavior of analogous α,β-unsaturated ketones and dienes provides a basis for understanding potential interactions.

Rhodium(I) complexes, such as those containing the cyclooctadiene (COD) ligand, are well-known catalyst precursors. The dienone, cycloocta-2,4-dien-1-one, possesses both a conjugated diene system and a carbonyl group, making it a versatile ligand. It can potentially coordinate to a rhodium center in several ways:

η⁴-Coordination: The conjugated diene system can bind to the rhodium center in a tetrahapto fashion. This mode of coordination is common for 1,3-dienes.

η²-Coordination: One of the carbon-carbon double bonds could coordinate to the metal center.

Oxygen Coordination: The lone pair of electrons on the carbonyl oxygen can coordinate to the rhodium atom.

In the context of rhodium complexes, ligand exchange is a fundamental process. For a hypothetical [Rh(L)n(dienone)] complex, the dienone ligand could be displaced by other ligands (L') present in the reaction mixture, or it could undergo intramolecular rearrangements in its coordination sphere. The specific mode of coordination would significantly influence the dienone's reactivity. For instance, η⁴-coordination would activate the diene system towards nucleophilic attack, while coordination through the carbonyl oxygen could enhance the electrophilicity of the β-carbon.

A study on rhodium(I) complexes with ligands based on N-heterocyclic carbene and hemilabile pyridine (B92270) donors has shown that the steric and electronic properties of the ligands surrounding the rhodium center dictate the catalytic activity and selectivity in processes like alkyne hydrosilylation. acs.org This suggests that in a complex with cycloocta-2,4-dien-1-one, the nature of the ancillary ligands would play a crucial role in modulating its reactivity and the pathways of ligand exchange.

Aza-Michael Additions to Metal-Complexed Dienones

The aza-Michael addition, a specific type of conjugate addition, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The reaction involves the addition of a nitrogen nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. While the direct aza-Michael addition to cycloocta-2,4-dien-1-one can occur, the coordination of the dienone to a metal center is expected to significantly influence the reaction's efficiency and selectivity.

Coordination of the carbonyl group of cycloocta-2,4-dien-1-one to a Lewis acidic metal center, such as rhodium(I), would withdraw electron density from the conjugated system. This activation would render the β-carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine. This strategy of metal activation has been employed to promote Michael additions. For instance, copper-catalyzed aza-Michael additions of aromatic amines to α,β-unsaturated olefins have been shown to be highly efficient. acs.org

A proposed mechanism for the aza-Michael addition to a rhodium-complexed cycloocta-2,4-dien-1-one would involve the following steps:

Coordination of the dienone to the rhodium center, likely through the carbonyl oxygen.

Nucleophilic attack of the amine on the activated β-carbon of the dienone.

Proton transfer to form the enolate intermediate.

Tautomerization to yield the final β-amino ketone product.

This metal-mediated approach could offer advantages in terms of reaction rates and stereoselectivity, particularly if chiral ligands are employed on the rhodium center, which could induce enantioselectivity in the final product. A rhodium-catalyzed Heck coupling/aza-Michael addition sequence has been developed for the synthesis of complex heterocyclic compounds, demonstrating the utility of rhodium in facilitating aza-Michael reactions. nih.gov

Photochemical Transformations and Their Mechanisms

Photochemistry provides a unique avenue for the transformation of organic molecules by accessing excited states with distinct reactivity. Cycloocta-2,4-dien-1-one undergoes interesting and often stereoselective reactions upon irradiation with light.

Enantioselective Photoreactions in Inclusion Complexes

A remarkable example of controlling the photochemical reactivity of cycloocta-2,4-dien-1-one is through the use of crystalline inclusion complexes. When cycloocta-2,4-dien-1-one is included in a chiral host molecule, the spatial constraints imposed by the host lattice can direct the stereochemical outcome of the photoreaction.

In a study by Toda and coworkers, the enantioselective photodimerization of cycloocta-2,4-dien-1-one was achieved by irradiating its inclusion complex with the chiral host (R,R)-(-)-1,6-bis(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol. acs.orgacs.org The host and guest molecules form a crystalline complex with a specific stoichiometry (3:2 host to guest ratio). acs.org Within this chiral environment, the photoreaction proceeds with high enantioselectivity.

Upon irradiation, the inclusion complex yields an optically active intermolecular photodimerization product, (-)-trans-anti-trans-tricyclo[8.6.0.0²,⁹]hexadeca-7,11-diene-3,16-dione, with a notable enantiomeric excess (ee). acs.org X-ray crystal structure analysis of the inclusion complex revealed that the host molecules form a chiral column that acts as a hydrophobic spacer, and one enantiomer of the cycloocta-2,4-dien-1-one is stereoselectively included. acs.org This pre-organization of the reactant molecules within the chiral crystal lattice is the key to the observed enantioselectivity.

Table 1: Enantioselective Photodimerization of Cycloocta-2,4-dien-1-one in an Inclusion Complex acs.org

| Parameter | Value |

| Chiral Host | (R,R)-(-)-1,6-bis(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol |

| Guest | Cycloocta-2,4-dien-1-one |

| Host:Guest Ratio | 3:2 |

| Irradiation Time | 48 hours |

| Product | (-)-trans-anti-trans-tricyclo[8.6.0.0²,⁹]hexadeca-7,11-diene-3,16-dione |

| Yield | 55% |

| Enantiomeric Excess (ee) | 78% |

This method demonstrates a powerful strategy for achieving asymmetric synthesis by harnessing the ordering and chirality of a crystalline host-guest assembly.

Isomerization Pathways in Photoexcited States

Upon absorption of light, cycloocta-2,4-dien-1-one is promoted to an electronically excited state, where its geometry and electronic distribution differ significantly from the ground state. This can lead to various isomerization pathways. The photochemistry of dienones often involves complex rearrangements. nih.gov

One of the fundamental photochemical processes for cyclic dienones is cis-trans isomerization around one of the double bonds. The absorption of a photon can weaken a π-bond, allowing for rotation to occur, which is sterically hindered in the ground state. youtube.com For cycloocta-2,4-dien-1-one, this could lead to the formation of a highly strained trans-isomer within the eight-membered ring.

Another potential pathway is the dienone-phenol rearrangement, which can be induced photochemically. wikipedia.orgslideshare.net This type of rearrangement typically proceeds through a series of bond migrations to ultimately form a phenolic compound. In the case of cycloocta-2,4-dien-1-one, this would involve significant skeletal reorganization.

Furthermore, photoinduced rearrangements of 2,5-dienones have been shown to be rerouted by the presence of amines, leading to novel products. nih.gov This suggests that the reaction environment can play a critical role in directing the outcome of the photochemical transformation of cycloocta-2,4-dien-1-one. The specific isomerization pathway followed will depend on factors such as the excitation wavelength, the solvent, and the presence of other interacting molecules.

Computational and Theoretical Studies on Cycloocta 2,4 Dien 1 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of organic molecules.

DFT calculations are instrumental in mapping out the step-by-step processes of chemical reactions. By optimizing the geometries of reactants, products, intermediates, and, crucially, transition states, DFT can provide a detailed mechanistic picture. researchgate.net For derivatives of cycloocta-2,4-dien-1-one, such as (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, DFT has been used to explore complex intramolecular reactions. mdpi.com

In a study of the intramolecular Diels-Alder (IMDA) reaction of an allyloxy-substituted cyclooctatrienone, the M05-2X DFT functional with the cc-pVTZ basis set was employed to locate and characterize all stationary points along the reaction coordinate. mdpi.com The investigation revealed that the reaction could proceed through three different pathways. mdpi.com The primary pathway involves an initial tautomerization of the reactant, which has a significant activation free Gibbs energy of 56.6 kcal/mol. mdpi.com This is followed by the Diels-Alder cycloaddition step, which has a much lower activation barrier of 12.0 kcal/mol. mdpi.com Such calculations are vital for identifying the rate-determining steps and understanding the feasibility of proposed reaction mechanisms. The analysis of transition state geometries reveals the critical distances and angles of atoms at the peak of the energy barrier, offering insight into the structural changes required for the reaction to proceed. semanticscholar.org

Calculated Free Gibbs Energies for the IMDA Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one (Path a)

| Reaction Step | Activation Free Gibbs Energy (ΔG‡) | Reaction Free Gibbs Energy (ΔGr) |

|---|---|---|

| Tautomerization (Reactant → Int-a) | 56.6 kcal/mol | 13.3 kcal/mol |

| Diels-Alder (Int-a → Product) | 12.0 kcal/mol | -40.1 kcal/mol |

Data sourced from a DFT study on the intramolecular Diels-Alder reaction. mdpi.com

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. DFT calculations are used to compute the energies of various molecular arrangements, thereby constructing a detailed PES. arxiv.org This surface reveals the low-energy paths that a reaction is likely to follow, connecting reactants to products via transition states and intermediates. researchgate.net

For the IMDA reaction of the cyclooctatrienone derivative, the characterization of the PES confirmed the existence of three alternative reaction pathways (a, b, and c). mdpi.com By identifying all the relevant stationary points, including intermediates and transition states, the PES provides a comprehensive energetic and thermodynamic overview of the entire reaction landscape. mdpi.com This allows chemists to predict which products are most likely to form and under what conditions. The existence of multiple pathways on the PES can explain the formation of different isomers or unexpected byproducts in a chemical synthesis.

Quantum Chemical Topology (QCT) and Bonding Evolution Theory (BET) Analyses

While DFT provides the energetic landscape of a reaction, QCT methods like BET offer a deeper, more qualitative understanding of the chemical changes by analyzing the evolution of chemical bonds.

Bonding Evolution Theory (BET) provides a rigorous framework for describing the precise sequence of bond breaking and forming events during a chemical reaction. chemrxiv.org By analyzing the topology of a scalar field related to electron density, such as the Electron Localization Function (ELF), BET can pinpoint the exact moments along the reaction coordinate where electronic rearrangements corresponding to bond changes occur. mdpi.comchemrxiv.org

This approach was applied to the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one to gain a deeper insight into the bonding changes along the three competing pathways identified by DFT. mdpi.com BET analysis can distinguish between concerted reactions, where multiple bonds are formed and broken in a single step, and stepwise reactions, which involve distinct intermediates. mdpi.com This level of detail is crucial for understanding phenomena like torquoselectivity in electrocyclic reactions, where the stereochemical outcome is determined by the subtle dynamics of bond rotation and formation. rsc.orgprinceton.edu

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. nih.govcanterbury.ac.uk In the context of reaction mechanisms, ELF analysis provides a visual and quantitative description of how electron density rearranges as reactants are converted into products. mdpi.com

The proper application of BET relies on calculating the Hessian matrix at critical points of the ELF along the reaction coordinate. chemrxiv.org This methodical approach allows for a rigorous characterization of bond formation and scission. chemrxiv.org For reactions involving cycloocta-2,4-dien-1-one systems, ELF studies can illustrate the flow of electrons in pericyclic reactions, showing how the π-electron system of the diene reorganizes to form new sigma bonds, providing a clear picture that complements the energetic information from DFT and the sequential description from BET. mdpi.comnih.gov

Conformational Dynamics and Strain Analysis in Medium Rings

Medium-sized rings (8-11 members) like the cyclooctane (B165968) framework are known for their conformational complexity and significant ring strain. dalalinstitute.com Unlike smaller, more rigid rings or larger, more flexible rings, medium rings often suffer from a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). maricopa.edu

Computational analysis is essential for navigating the complex conformational landscape of these molecules. For cyclooctane, starting from a hypothetical planar structure reveals multiple imaginary vibrational modes, each of which, when followed downhill on the potential energy surface, leads to a stable, non-planar conformation such as the crown or boat-chair forms. ic.ac.uk The cycloocta-2,4-dien-1-one ring system is also expected to adopt puckered conformations to minimize these strains. researchgate.net

Studies on related cyclic ketones, such as cycloheptane-1,2-dione, have shown that ring strain can be significantly influenced by factors like the presence of a solvent. semanticscholar.org For instance, the activation free energy barrier for keto-enol tautomerization can be dramatically altered by the introduction of a water molecule, which can induce further distortion in the ring. semanticscholar.org This highlights the delicate interplay between conformation, strain, and reactivity in medium-ring systems, an area where computational analysis provides indispensable insights.

Applications of Cycloocta 2,4 Dien 1 One in Complex Molecule Synthesis

As a Building Block for Natural Product Total Synthesis

The inherent eight-membered ring of cycloocta-2,4-dien-1-one makes it an ideal starting point for the total synthesis of natural products containing carbocyclic cores of this size, a notoriously challenging motif to construct.

The utility of cycloocta-2,4-dien-1-one and its derivatives has been demonstrated in the assembly of complex natural product families. In the realm of terpenoids, particularly Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) like hyperforin, the eight-membered ring serves as a foundational scaffold. Synthetic strategies leverage this pre-existing framework, focusing on key transformations such as transannular acylations to construct the characteristic bicyclic core of these molecules uni-saarland.de.

Furthermore, derivatives of cyclooctadienone are instrumental in the synthesis of alkaloid skeletons. For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, prepared through the direct addition of benzylamine (B48309) to a cyclooctadienone, serves as a key intermediate. This bicyclic ketone can be elaborated into the 2-aza-6-oxaadamantane skeleton, a core structure found in various nitrogen-containing natural products and their analogues dss.go.th. This approach highlights how the cyclooctadienone ring can be strategically manipulated to incorporate heteroatoms and build complex, bridged alkaloid systems.

The conformational flexibility and reactive sites of cycloocta-2,4-dien-1-one make it an excellent precursor for a variety of bicyclic and polycyclic systems through intramolecular reactions. Photochemical transformations are particularly effective. Depending on the reaction conditions, cycloocta-2,4-dien-1-one can undergo different modes of cyclization. For example, irradiation can induce an intramolecular [2+2] photocycloaddition to yield bicyclo[4.2.0]octa-4,7-dien-2-one researchgate.net.

In other reactions, the dienone can act as a substrate for intermolecular photodimerization, leading to complex polycyclic structures like anti-tricyclo[8.6.0.0²,⁹]hexadeca-7,11-diene-3,16-dione researchgate.net. The formation of oxabicyclic frameworks, such as the 9-oxabicyclo[4.2.1]nonane skeleton, often proceeds from the related cycloocta-1,5-diene (B8815838) through transannular cyclization, a reaction pathway also accessible to cyclooctadienone derivatives. These reactions typically involve electrophile-induced cyclization, where an oxygen-containing nucleophile attacks one of the double bonds to form the bridged system.

| Reaction Type | Reagents/Conditions | Product System | Reference |

| Intramolecular Photocyclization | UV Irradiation (in pentane) | bicyclo[4.2.0]octadienone | researchgate.netcmu.edu |

| Intermolecular Photodimerization | UV Irradiation (in host complex) | tricyclo[8.6.0.0²,⁹]hexadecadienedione | researchgate.netresearchgate.net |

| Double Michael Addition | Benzylamine | 9-Azabicyclo[3.3.1]nonanone | dss.go.th |

Synthesis of Advanced Synthetic Intermediates

Beyond total synthesis, cycloocta-2,4-dien-1-one is a valuable starting material for creating functionalized intermediates that can be elaborated into a wide array of other complex molecules.

The conjugated enone system and the ketone carbonyl group of cycloocta-2,4-dien-1-one are prime sites for introducing new functional groups. The reactivity of the dienone allows for selective transformations, creating a library of substituted eight-membered rings for diverse synthetic applications. For example, it can be converted into 5-bromo-cis,cis-1,3-cyclooctadiene, a functionalized precursor for further cross-coupling reactions or nucleophilic substitutions lookchem.com. Alkylation at the alpha position to the carbonyl or at the allylic position can also be achieved uni-saarland.de. These functionalized derivatives serve as versatile intermediates, poised for subsequent ring contractions, expansions, or further elaboration into more complex structures.

| Reaction Type | Reagents | Position of Functionalization | Resulting Intermediate | Reference |

| Bromination/Elimination | N-Bromosuccinimide, then base | C5 of the diene | 5-Bromo-1,3-cyclooctadiene | lookchem.com |

| Photocyclization | UV Irradiation | Forms C2-C7 bond | Bicyclo[4.2.0]octa-4,7-dien-2-one | researchgate.net |

| Reduction & Alkylation | Reducing agent, then alkyl halide | C1 (carbonyl) and other positions | Alkylated cyclooctadienols | uni-saarland.de |

Adamantanes and their heteroatom-doped analogues are important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. Cycloocta-1,5-diene (COD) is a well-established and scalable precursor for the synthesis of oxygen- and nitrogen-doped adamantanes chemrxiv.orgchemrxiv.org. The strategy involves a cage-divergent synthesis where the cyclooctadiene ring is coerced through a series of cyclizations to form the rigid tricyclic adamantane (B196018) core chemrxiv.org.

For instance, the synthesis of 2,6-dioxaadamantane can be achieved from COD via intermediates like 2,6-diiodo-9-oxabicyclo[3.3.1]nonane chemrxiv.org. Similarly, cycloocta-2,4-dien-1-one and its derivatives serve as closely related C8 building blocks. The synthesis of 2-aza-6-oxaadamantane from a cyclooctadienone derivative demonstrates this principle, where the pre-existing ring is systematically folded into a complex cage structure dss.go.th. This highlights the utility of the cyclooctane (B165968) framework as a versatile platform for accessing not only adamantanes but a broader class of related polycyclic systems.

Strategic Role in Overcoming Medium-Ring Synthesis Challenges

The synthesis of medium-sized rings (8- to 11-membered) is a well-known challenge in organic chemistry. Standard cyclization reactions are often plagued by high entropic barriers and unfavorable transannular strain, leading to low yields and a preference for intermolecular polymerization over the desired intramolecular ring formation researchgate.net.

Cycloocta-2,4-dien-1-one provides a powerful strategic solution to this problem. By starting with a pre-formed eight-membered ring, chemists can bypass the difficult and often inefficient macrocyclization step entirely. This "ring-preformation" strategy shifts the synthetic focus from ring construction to ring functionalization and elaboration. It allows for the use of powerful transannular reactions, which are often uniquely enabled by the proximity of reactive sites across the medium-sized ring uni-saarland.de. This approach is generally more efficient and provides better control over stereochemistry, making cycloocta-2,4-dien-1-one a strategically vital starting material for accessing complex molecules that would be otherwise difficult to synthesize.

Q & A

Q. What steps mitigate bias in interpreting Cycloocta-2,4-dien-1-one’s reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.